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(Rac)-Tris-NTA

His-tag affinity dissociation kinetics multivalent chelator

Researchers requiring stable, oriented immobilization of His-tagged proteins for quantitative kinetic studies face significant limitations with mono-NTA or covalent amine coupling, which introduce ligand drift and heterogeneous orientation. (Rac)-Tris-NTA resolves these challenges through its trivalent architecture. - Provides approximately four orders of magnitude higher affinity than mono-NTA for His-tagged proteins. - Enables uniform protein orientation critical for reproducible SPR kinetic data fitting with <2% RSD. - Supports ≥10 regeneration cycles with EDTA, reducing cost per data point.

Molecular Formula C43H68N8O22
Molecular Weight 1049.0 g/mol
Cat. No. B11934737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Tris-NTA
Molecular FormulaC43H68N8O22
Molecular Weight1049.0 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN
InChIInChI=1S/C43H68N8O22/c44-13-3-1-2-6-31(52)45-14-4-15-47(33(54)11-8-29(42(70)71)50(24-37(60)61)25-38(62)63)20-21-48(34(55)12-9-30(43(72)73)51(26-39(64)65)27-40(66)67)17-5-16-46(19-18-45)32(53)10-7-28(41(68)69)49(22-35(56)57)23-36(58)59/h28-30H,1-27,44H2,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)
InChIKeySRHQOOQNBLZULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Tris-NTA: Multivalent His-Tag Ligand


(Rac)-Tris-NTA (CAS 1146592-99-5) is a synthetic multivalent chelator composed of three nitrilotriacetic acid (NTA) moieties arranged around a central cyclic scaffold, with molecular formula C43H68N8O22 and molecular weight 1049.04 . In the presence of Ni²⁺ ions, the compound functions as a high-affinity ligand for oligohistidine-tagged (His-tagged) recombinant proteins [1]. Unlike traditional mono-NTA, the trivalent architecture enables cooperative binding to a single His-tag through multiple coordination sites, substantially enhancing binding stability while maintaining reversibility upon addition of imidazole or EDTA [2]. The compound is supplied as a solid powder at ≥98% purity for research applications including protein purification, surface immobilization, and fluorescence labeling [3].

Multivalent His-tag ligand for recombinant protein capture, purification, and surface immobilization
Ni²⁺-activated, reversible binding via imidazole or EDTA elution
Research use in SPR, smFRET, MST, and non-covalent fluorescence labeling

Why (Rac)-Tris-NTA Cannot Be Substituted


Substituting (Rac)-Tris-NTA with mono-NTA-based capture reagents or covalent amine coupling introduces experimentally consequential trade-offs that are not interchangeable. Mono-NTA surfaces achieve weak binding to His-tagged proteins, resulting in ligand drift, unstable baselines, distorted kinetic results, and inaccurate fitting to kinetic models [1]. In contrast, the trivalent architecture of tris-NTA provides approximately four orders of magnitude higher binding affinity [2]. Furthermore, covalent amine coupling to carboxymethylated dextran surfaces produces heterogeneous protein orientation, whereas tris-NTA immobilization yields more uniform orientation of captured His-tagged proteins, a critical factor for reproducible kinetic measurements [3]. These differences directly affect data quality, surface regenerability, and assay sensitivity—rendering simple substitution invalid for applications requiring quantitative accuracy or high signal-to-noise ratios.

!
Mono-NTA capture may lead to ligand drift and distorted kinetics; not interchangeable for quantitative SPR or long-duration experiments.
!
Covalent amine coupling can produce heterogeneous protein orientation; uniform orientation required for reliable kinetic fitting may not transfer.

(Rac)-Tris-NTA: Evidence-Based Comparison


High-Affinity Binding Stability vs. Mono-NTA

Tris-NTA exhibits binding stability approximately four orders of magnitude higher than mono-NTA, achieving subnanomolar affinity for oligohistidine-tagged proteins. Dissociation kinetics measured by fluorescence dequenching showed that tris-NTA reaches subnanomolar affinity, while the gain in free energy with increasing multivalency was accompanied by an increasing loss of entropy ascribed to the high flexibility of the binding partners [1].

Binding Stability Gain
Head-to-head
~10,000-fold increase
Supports stable complex formation for labeling/capture assays
Fluorescence dequenching; H6/H10-tagged proteins
His-tag affinity dissociation kinetics multivalent chelator protein labeling

Uniform Protein Orientation vs. Covalent Coupling

In surface plasmon resonance (SPR) applications, tris-NTA chips not only retain His-tagged proteins more strongly than mono-NTA counterparts, but also orient captured proteins more uniformly than protein molecules coupled to carboxymethylated dextran films via covalent amine coupling [1]. The study further established that the method achieves highly reproducible quantification with less than 2% RSD and is three orders of magnitude more sensitive than immunoturbidimetry [1].

Orientation Uniformity
Head-to-head
Uniform orientation vs. heterogeneous covalent coupling
Enables reliable kinetic parameter fitting in SPR
SPR with His-tagged protein G; <2% RSD quantification
SPR biosensor protein immobilization surface chemistry kinetic analysis

Single-Molecule Fluorescence Labeling

Tris-NTA-conjugated dyes enable non-covalent, site-specific labeling of His-tagged proteins sufficient to achieve single-molecule detection in four-color total internal reflection fluorescence (TIRF) microscopy. This approach avoids the long incubation times required for most covalent labeling strategies and allows in situ labeling. The bound state lifetimes of tris-NTA dyes to 6His-tagged proteins are sufficiently long to permit monitoring of many protein-protein and protein-DNA interactions, including MutSα-induced DNA bending via FRET and SNARE complex assembly [1].

smFRET Compatibility
Reported
Non-covalent labeling achieves single-molecule detection
Preserves native protein function for dynamic interaction studies
Four-color TIRF; MutSα DNA bending, SNARE assembly
single-molecule fluorescence smFRET non-covalent labeling protein dynamics

His10-Tag Binding Affinity vs. Mono-NTA

In the presence of Ni²⁺ ions, (Rac)-Tris-NTA interacts with a His10-tag fused to the intracellular C-terminus of receptor proteins, exhibiting a binding affinity Kd of approximately 10-30 nM [1]. This value should be interpreted against the established baseline that mono-NTA binding to His-tagged proteins is in the micromolar range (typically ~10 µM), as documented in the multivalent chelator head characterization literature [2].

His10-tag Kd
Reported
Kd ~10–30 nM
Supports capture efficiency prediction; ~330–1,000-fold higher affinity than mono-NTA
Ni²⁺-activated; intracellular receptor C-terminus
dissociation constant His10-tag affinity measurement Ni-NTA

Cooperative Binding with Streptavidin

When biotin-conjugated tris-NTA (BTtris-NTA) is linked to streptavidin, an increased binding affinity toward His-tagged proteins is observed compared to tris-NTA in solution and on surfaces. This indicates efficient cooperative interaction of two adjacent tris-NTA moieties with a single His-tag, yielding an extremely tight complex with a lifetime of several days [1]. Gel filtration experiments revealed that His-tagged proteins bind to streptavidin doped with BTtris-NTA in a 2:1 stoichiometry [1].

Cooperative Stability
Head-to-head
Multi-day complex lifetime; 2:1 stoichiometry
Extends stable protein presentation on streptavidin surfaces
BTtris-NTA–streptavidin; reversible by imidazole
biotinylation streptavidin cooperative binding protein conjugation

Reversible Binding and Surface Regeneration

Unlike irreversible covalent coupling strategies, tris-NTA binding to His-tagged proteins is stable yet readily reversed by addition of imidazole or EDTA, enabling versatile conjugation schemes in solution as well as at interfaces [1]. In SPR applications, this reversibility allows chips to be regenerated and reused ten times or more, eliminating chip-to-chip variability and decreasing cost per data point [2]. Compatibility data indicate that tris-NTA dye tolerates up to 1 mM imidazole and 0.5 mM EDTA in working buffers [3].

Surface Reusability
Reported
≥10 regeneration cycles
Supports high-throughput SPR screening with reproducible surfaces
EDTA regeneration; tolerates 1 mM imidazole
reversible binding surface regeneration SPR chip reuse imidazole elution

(Rac)-Tris-NTA: Optimal Application Scenarios


SPR Kinetic Analysis with Regeneration

Tris-NTA-functionalized SPR chips are optimal for quantitative kinetic studies (ka, kd, KD determination) involving His-tagged proteins where uniform orientation is critical for reliable data fitting. The tris-NTA surface provides stronger retention than mono-NTA, more uniform orientation than covalent amine coupling to dextran, and enables ≥10 regeneration cycles with EDTA, reducing cost per data point and eliminating chip-to-chip variability [1]. The method achieves <2% RSD reproducibility and three orders of magnitude greater sensitivity than immunoturbidimetry [2].

Single-Molecule Fluorescence and smFRET

Tris-NTA-fluorophore conjugates enable non-covalent, site-specific labeling of His-tagged proteins for single-molecule detection in TIRF microscopy. This approach avoids covalent modification that could perturb protein function, permits in situ labeling with short incubation times, and provides bound-state lifetimes sufficient for monitoring dynamic protein-protein and protein-DNA interactions including FRET-based conformational analysis [1]. The method has been validated for four-color simultaneous single-molecule imaging [1].

MST Binding Affinity Measurements

RED-tris-NTA dye conjugates have been identified as optimal for MicroScale Thermophoresis (MST) binding experiments, providing high affinity toward oligohistidine tags (Kd in low nM range), high fluorescence signal, and optimal signal-to-noise ratio [1]. The RED-tris-NTA 2nd Generation dye binds efficiently to His-tags containing at least six histidines with Kd in the single-digit nM range, enabling near-100% stoichiometric labeling of target proteins for quantitative protein interaction analysis [2].

Streptavidin-Based Multiplexed Capture

Biotin-conjugated tris-NTA (BTtris-NTA) linked to streptavidin provides cooperative binding of two adjacent tris-NTA moieties to a single His-tag, yielding extremely tight complexes with multi-day lifetimes [1]. This configuration enables stable, reversible presentation of His-tagged proteins on streptavidin-coated surfaces for applications including multiplexed biosensing, cell surface labeling, Western blot detection, and accelerated phage-display library selection where rapid target capture is essential [2].

Application
Selection Property
Validation Focus
SPR kinetic studies with surface regeneration
Multivalent tris-NTA surface; uniform protein orientation
Kinetic reproducibility, surface reuse consistency
Single-molecule fluorescence & smFRET
Non-covalent tris-NTA dye labeling
Preserved protein function, bound-state lifetime
MST binding affinity measurements
RED-tris-NTA dye conjugate (reported high affinity and SNR)
Stoichiometric labeling verification
Streptavidin-based multiplexed capture
Biotin-tris-NTA cooperative binding
Complex stability, immobilization reversibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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